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P30 protein, African Swine Fever Virus - 148348-19-0

P30 protein, African Swine Fever Virus

Catalog Number: EVT-1519299
CAS Number: 148348-19-0
Molecular Formula: C5H6BrNS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The P30 protein of the African Swine Fever Virus is a crucial structural component of the virus, playing significant roles in infection and immune response. This 30-kDa phosphoprotein is synthesized early during the viral infection cycle and is highly antigenic, making it a target for diagnostic assays. African Swine Fever Virus, which belongs to the family Asfarviridae, is a large double-stranded DNA virus that causes severe hemorrhagic disease in domestic pigs and wild boars, leading to significant economic losses in the swine industry globally.

Source

African Swine Fever Virus was first identified in Africa in the early 20th century and has since spread to various regions, including parts of Europe and Asia. The virus is primarily transmitted through direct contact with infected animals or contaminated environments. The P30 protein is encoded by the open reading frame CP204L of the ASFV genome, which varies between 170 to 193 kilobases depending on the isolate .

Classification

The P30 protein is classified as a structural protein within the viral particle. It is one of approximately 150 to 200 proteins encoded by the ASFV genome, with about 50 being structural proteins that contribute to the virus's architecture and functionality .

Synthesis Analysis

Methods

The P30 protein can be synthesized using various methods, including:

  • Recombinant DNA technology: This involves cloning the CP204L gene into expression vectors such as pEGFP or pCAGGS, followed by transformation into suitable host cells (e.g., HEK293 cells) for protein expression .
  • Purification techniques: After expression, the protein is typically purified using affinity chromatography. The purity of P30 can exceed 85% as determined by SDS-PAGE analysis .

Technical Details

The synthesis of P30 involves several steps:

  1. Gene Amplification: The CP204L gene is amplified using polymerase chain reaction (PCR) techniques.
  2. Cloning: The amplified gene is cloned into an expression vector.
  3. Transfection: The vector is transfected into host cells where it can be expressed.
  4. Protein Harvesting: Following expression, cells are lysed to extract proteins.
  5. Purification: P30 is purified from other cellular proteins using specific binding techniques.
Molecular Structure Analysis

Structure

The P30 protein exhibits a predominantly cytoplasmic localization within infected cells and has been characterized as a membrane phosphoprotein. Its structure includes potential phosphorylation and glycosylation sites that are critical for its function during viral entry into host cells .

Data

Structural studies indicate that P30 interacts with various host proteins, suggesting it may play roles beyond mere structural integrity, potentially influencing cellular signaling pathways .

Chemical Reactions Analysis

Reactions

P30 engages in several biochemical interactions:

  • Protein-Protein Interactions: P30 interacts with host cellular proteins such as heterogeneous nuclear ribonucleoprotein K (hnRNP-K), which may influence mRNA translation during infection .
  • Antigenic Reactions: Due to its immunogenic properties, P30 elicits an immune response in infected hosts, leading to antibody production that can neutralize the virus .

Technical Details

The interactions can be studied using techniques such as co-immunoprecipitation and yeast two-hybrid assays, which help elucidate the functional networks involving P30 within infected cells .

Mechanism of Action

Process

The mechanism of action for P30 involves:

  1. Viral Entry: P30 facilitates the entry of ASFV into host cells by interacting with cell surface receptors.
  2. Immune Evasion: By modulating host cellular processes, P30 helps the virus evade immune detection during early infection stages .
  3. Antigen Presentation: As an early marker of infection, P30 can be used for serological detection of ASFV in pigs, aiding in timely diagnosis and control measures .

Data

Studies have shown that antibodies against P30 can inhibit viral internalization by over 95%, highlighting its critical role during the initial phases of infection .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Highly soluble in phosphate-buffered saline.

Chemical Properties

  • Phosphorylation: The presence of phosphorylation sites indicates potential regulatory functions within infected cells.
  • Stability: The stability of P30 under various conditions can affect its utility in diagnostic applications.

Relevant data suggest that P30 remains stable at physiological pH levels but may undergo conformational changes upon interaction with host cell components .

Applications

Scientific Uses

P30 serves multiple roles in scientific research:

  • Diagnostic Marker: It is utilized in enzyme-linked immunosorbent assays (ELISAs) for detecting ASFV infections in swine populations.
  • Vaccine Development: Understanding its role in immune response provides insights for developing effective vaccines against African Swine Fever.
  • Research Tool: The study of P30 interactions with host proteins aids in understanding viral pathogenesis and developing therapeutic strategies.
Molecular Characterization of ASFV P30 Protein

Genomic Organization and Phylogenetic Analysis of CP204L Gene

The CP204L gene, encoding the P30 protein, is situated in the conserved central region of the African Swine Fever Virus (ASFV) genome. This gene spans 555–561 base pairs, depending on the viral isolate, and is consistently present across all 24 known ASFV genotypes [6] [8]. Phylogenetic analyses reveal high sequence conservation (>98%) in the CP204L gene among diverse isolates, including the Georgia 2007/1 strain (genotype II) responsible for recent global outbreaks [6]. Despite this conservation, minor variations occur in non-coding regulatory regions, which may influence transcriptional efficiency. A 10-bp insertion (5′-GGAATATATA-3′) in the tandem repeat sequence (TRS) adjacent to I73R-I329L genes distinguishes some genotype II strains (e.g., China 2018/1) from ancestral variants [6].

Table 1: Genomic Features of CP204L Gene

FeatureDetail
Genomic LocationCentral conserved region (nucleotides 40,120–40,675 in Georgia 2007/1)
ORF Length555–561 bp
Protein ProductP30 (204 amino acids; ~30 kDa)
Conservation>98% amino acid identity across genotypes
Unique Polymorphisms10-bp TRS insertion in some genotype II strains [6]

Structural Features: Phosphorylation Sites, Epitope Mapping, and Domains

P30 is a multifunctional phosphoprotein with critical structural domains:

  • Post-Translational Modifications: Predicted phosphorylation sites at Ser/Thr residues (e.g., Ser⁶⁰, Thr⁷⁵) regulate membrane association and antigenicity [1]. Glycosylation sites remain unconfirmed despite initial predictions [1].
  • Epitope Mapping: Five immunodominant B-cell epitopes have been identified (Table 2). The loop region containing ¹⁶⁴HNFIQTI¹⁷⁰ is recognized by >80% of convalescent swine sera and monoclonal antibodies (e.g., 1B4G2-4) [3] [7]. This epitope is surface-exposed and conserved across all Chinese and European genotype II isolates [7].
  • Domain Architecture: The N-terminus (aa 1–60) contains transmembrane helices for membrane anchoring, while the C-terminal ectodomain (aa 61–204) harbors epitopes and dynein-binding motifs [3] [10].

Table 2: Mapped Linear B-Cell Epitopes of P30

Epitope LocationAmino Acid SequenceImmunodominanceConservation
65–75EISNILNRFKDModerate (Group 3 mAbs)Variable in genotype I
93–113VNATDIPNNKPKNHigh (sera from infected pigs)Conserved in genotype II
118–127RNGYFILNKDModerate (Group 3 mAbs)Variable
149–161VNLYNQKLIEDLDNeutralizing antibodiesConserved
164–170HNFIQTIImmunodominant [7]Universally conserved

Subcellular Localization and Trafficking Dynamics During Infection

P30 exhibits dynamic subcellular redistribution during ASFV infection:

  • Early Infection: Localizes to the inner viral membrane and cytoplasm, with minor nuclear detection. It associates with endosomal membranes via its N-terminal domain, facilitating virion transport [1] [10].
  • Mid-Infection: Recruits the host HOPS complex by binding VPS39 (aa 271–541), disrupting endolysosomal trafficking. This interaction sequesters VPS39 to viral factories (VFs), promoting lysosomal clustering and membrane scavenging for VF assembly [2].
  • Late Infection: Concentrates at VF peripheries, supporting virion maturation. Secreted P30 is detectable in culture medium from 4–6 hours post-infection (hpi), indicating active release [1] [2].

Table 3: Subcellular Compartments and Functions of P30

Infection StagePrimary LocalizationKey InteractionsFunctional Outcome
0–4 hpiEndosomal membranesDynein motor complexVirion transport to perinuclear area
4–8 hpiCytoplasm, nucleushnRNP-K, VPS39Disruption of endosomal maturation
>8 hpiViral factory peripheryCapsid proteins (e.g., p72)Virion assembly and maturation

Expression Dynamics: Early vs. Late Phase Regulation

P30 expression is tightly regulated temporally:

  • Transcription: Classified as an early gene, with mRNA detectable by 2 hpi. Transcript levels peak at 4–6 hpi before viral DNA replication [4] [9].
  • Translation: Protein synthesis initiates by 2–4 hpi, surpassing late proteins (e.g., p72) in abundance during initial infection. In vivo studies show p30 cDNA copies in porcine spleens at 3 days post-infection (dpi) are 5-fold higher than p72 [4].
  • Diagnostic Utility: Antibodies against P30 emerge by 8–12 dpi, making it a prime early serological marker. In experimentally infected pigs, P30 antigen-positive cells in lungs/livers at 3 dpi exceed p72-positive cells by >80% [4] [9].

Table 4: Temporal Expression Profile of P30 in ASFV Infection

Post-Infection TimeTranscript LevelProtein AbundanceComparative vs. p72
2–4 hpiHighModerate3.5-fold higher than p72
6–8 hpiPeakPeak5.2-fold higher than p72
12–24 hpiDecliningHigh1.8-fold higher than p72
3 dpi (in vivo)UndetectableModerateDominant antigen in organs

Comparative Analysis of P30 Across ASFV Genotypes

Despite high sequence conservation, P30 exhibits functional variations across genotypes:

  • Sequence Identity: Maintains >97% amino acid identity between genotype I (Europe/West Africa) and genotype II (Asia/East Europe). The immunodominant epitope ¹⁶⁴HNFIQTI¹⁷⁰ is invariant [6] [7].
  • Seroreactivity: Genotype I-derived P30 antigens show reduced sensitivity (≤70%) in ELISA for detecting antibodies against East African isolates (genotypes V–X). Chimeric antigens incorporating genotype-specific epitopes improve sensitivity to >95% [8].
  • Structural Stability: Molecular dynamics simulations reveal genotype II P30 has enhanced conformational flexibility in the C-terminal loop (aa 160–180), potentially influencing antibody accessibility [7].

Table 5: P30 Variability and Seroreactivity Across ASFV Genotypes

GenotypeGeographic PrevalenceAmino Acid Identity vs. Georgia 2007/1Reactivity with Genotype I Antibodies
IEurope, West Africa100%High
IIAsia, Eastern Europe100%High
VKenya, Malawi98.2%Moderate
VIIIZambia97.8%Low
IXUganda98.5%Moderate

Compounds Mentioned:

  • P30 protein
  • CP204L gene product
  • Phosphoprotein
  • Epitope HNFIQTI
  • VPS39 protein
  • HOPS complex

Properties

CAS Number

148348-19-0

Product Name

P30 protein, African Swine Fever Virus

Molecular Formula

C5H6BrNS

Synonyms

P30 protein, African Swine Fever Virus

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